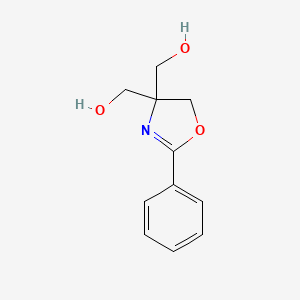

4,4(5h)-Oxazoledimethanol, 2-phenyl-

Beschreibung

Historical Evolution of Oxazole (B20620) and Dihydrooxazole Chemistry

The history of oxazole chemistry dates back over a century, with the parent compound oxazole first being synthesized in the early 20th century. mdpi.com These five-membered aromatic heterocycles, containing one oxygen and one nitrogen atom, quickly became recognized for their versatile reactivity and presence in numerous natural products. nih.gov Dihydrooxazoles, also known as oxazolines, represent a partially saturated form of oxazoles and have been instrumental as chiral auxiliaries in asymmetric synthesis, a testament to their importance in constructing stereochemically complex molecules. The development of synthetic methods to access these ring systems has been a continuous area of research, evolving from classical condensation reactions to more sophisticated catalytic approaches. mdpi.comnih.gov

Contemporary Relevance of 4,4(5H)-Oxazoledimethanol, 2-phenyl- in Heterocyclic Synthesis

In contemporary organic synthesis, 4,4(5H)-Oxazoledimethanol, 2-phenyl- is recognized as a valuable precursor for the synthesis of biheterocyclic amino acids. mdpi.comresearchgate.net Its structure, featuring a 2-phenyl-substituted dihydrooxazole ring with two hydroxymethyl groups at the 4-position, provides multiple reactive sites for further chemical transformations. The synthesis of this compound is well-established, typically achieved through the condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) with benzoic acid. mdpi.com This straightforward accessibility, combined with its potential for elaboration, makes it a relevant building block in the construction of more complex molecular architectures. The structural characterization of 4,4(5H)-Oxazoledimethanol, 2-phenyl- has been accomplished through techniques such as 1D and 2D NMR spectroscopy, as well as single-crystal X-ray diffraction, which has provided detailed insights into its three-dimensional structure. mdpi.comresearchgate.net

Theoretical Frameworks Governing Dihydrooxazole Ring Systems

The chemical behavior of dihydrooxazole ring systems, including that of 4,4(5H)-Oxazoledimethanol, 2-phenyl-, is governed by fundamental theoretical principles of organic chemistry. One of the key concepts is ring-chain tautomerism, an equilibrium between a cyclic form and an open-chain isomer. youtube.com While not extensively documented for this specific compound, the potential for the dihydrooxazole ring to exist in equilibrium with an open-chain Schiff base or enamine form under certain conditions is a consideration in its reactivity. The conformation of the five-membered dihydrooxazole ring is also a critical factor, with X-ray crystallography revealing that in the solid state, the ring in 4,4(5H)-Oxazoledimethanol, 2-phenyl- adopts an envelope conformation. mdpi.com This conformational preference can influence the stereochemical outcome of reactions involving the heterocyclic core.

| Property | Value |

| IUPAC Name | [4-(hydroxymethyl)-2-phenyl-5H-1,3-oxazol-4-yl]methanol |

| CAS Number | 62203-32-1 |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Physical State | Solid |

| Melting Point | Not specified |

| Solubility | >31.1 [ug/mL] in aqueous solution at pH 7.4 |

Table 1: Physicochemical Properties of 4,4(5H)-Oxazoledimethanol, 2-phenyl- nih.gov

| Starting Material 1 | Starting Material 2 | Reaction Condition | Product | Yield |

| 2-amino-2-(hydroxymethyl)propane-1,3-diol | Benzoic acid | Reflux in xylene with azeotropic removal of water | 4,4(5H)-Oxazoledimethanol, 2-phenyl- | 85% |

Table 2: Synthesis of 4,4(5H)-Oxazoledimethanol, 2-phenyl- mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(hydroxymethyl)-2-phenyl-5H-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-6-11(7-14)8-15-10(12-11)9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVCJESXVHLJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292037 | |

| Record name | 4,4(5h)-oxazoledimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62203-32-1 | |

| Record name | NSC79941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4(5h)-oxazoledimethanol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 4,4 5h Oxazoledimethanol, 2 Phenyl

Established Synthetic Pathways for Dihydrooxazole Ring Construction

The synthesis of 2-oxazoline rings is a well-established area of organic chemistry, generally proceeding via the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org Several key methodologies are applicable to the formation of the 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline core.

Cyclization Reactions of Amino Alcohols with Carboxylic Acid Derivatives

The most direct and high-yielding reported synthesis of 4,4(5H)-Oxazoledimethanol, 2-phenyl- involves the direct condensation of an amino alcohol with a carboxylic acid. mdpi.comresearchgate.net Specifically, the reaction utilizes 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) and benzoic acid. This approach, known as the Billman method, typically proceeds in a high-boiling solvent like xylene with azeotropic removal of water to drive the reaction to completion. mdpi.com

The reaction mechanism is understood to occur in two principal stages. First, the amino alcohol and carboxylic acid undergo a condensation reaction to form an N-(β-hydroxyalkyl)amide intermediate. In the second stage, this intermediate undergoes an intramolecular cyclization, accompanied by the elimination of a water molecule, to form the final dihydrooxazole ring.

While direct condensation with carboxylic acids is effective, a more general and widely used variant employs activated carboxylic acid derivatives, such as acyl chlorides. wikipedia.org In this approach, the corresponding amino alcohol reacts with benzoyl chloride. Thionyl chloride is often used to generate the acyl chloride in situ from the carboxylic acid, though care must be taken to maintain anhydrous conditions to prevent side reactions. wikipedia.org

| Amino Alcohol Reactant | Carboxylic Acid Reactant | Conditions | Yield |

|---|---|---|---|

| 2-amino-2-(hydroxymethyl)propane-1,3-diol | Benzoic Acid | Xylene, reflux, 24h (with azeotropic water removal) | 85% |

Dehydrative Cyclization Methods

The critical step in the conversion of the N-(β-hydroxyalkyl)amide intermediate to the oxazoline (B21484) is dehydration. While thermal methods with azeotropic water removal are effective, a variety of chemical reagents have been developed to promote this cyclodehydration under milder conditions. mdpi.commdpi.com These reagents are broadly applicable to the synthesis of 2-substituted-2-oxazolines.

Triflic acid (TfOH) has been shown to be a potent promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, generating water as the only byproduct. mdpi.com Mechanistic studies, including stereoselectivity and ¹⁸O labeling experiments, suggest that the reaction can proceed through two competing pathways. mdpi.com

Pathway A (Amide Activation): The acid activates the amide carbonyl group, followed by a nucleophilic attack from the hydroxyl group. This pathway results in the retention of stereochemistry at the carbinol center. mdpi.com

Pathway B (Alcohol Activation): The acid activates the hydroxyl group, turning it into a good leaving group. A subsequent intramolecular S_N2-like substitution by the amide oxygen leads to the oxazoline. This pathway results in an inversion of stereochemistry and is often the dominant mechanism. mdpi.com

Other established dehydrating agents for this transformation include thionyl chloride (SOCl₂), which can facilitate a one-pot chlorination and cyclodehydration of amino alcohols, and other specialized reagents. organic-chemistry.orgnih.gov

| Reagent | General Conditions | Key Feature | Reference |

|---|---|---|---|

| Triflic Acid (TfOH) | DCE, 80 °C | Promotes cyclization with water as the only byproduct. | mdpi.com |

| Thionyl Chloride (SOCl₂) | Inverse addition, various solvents | Enables a one-pot chlorination/cyclodehydration sequence. | organic-chemistry.orgnih.gov |

| DAST / Deoxo-Fluor | -78 °C to -20 °C | Mild and highly efficient for sensitive substrates. | nih.gov |

Strategies Utilizing Epoxides and Nitriles

Alternative strategies for constructing the 2-phenyldihydrooxazole ring system bypass the use of amino alcohols as starting materials.

One established route involves the reaction of a nitrile with an amino alcohol, first described by Witte and Seeliger. wikipedia.orgacs.org For the synthesis of the 2-phenyl-oxazoline scaffold, this would involve reacting benzonitrile (B105546) with 2-amino-2-(hydroxymethyl)propane-1,3-diol. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), and requires high temperatures in a solvent like chlorobenzene. wikipedia.org The mechanism is believed to proceed through an intermediate amidine, similar to a Pinner reaction. wikipedia.org

Another distinct pathway involves the reaction of epoxides with nitriles. rsc.org The reaction of an appropriate epoxide with benzonitrile in the presence of a Lewis acid catalyst, such as boron trifluoride–ether complex, can yield a 2-oxazoline. rsc.org This method is significantly more efficient than using other acids like sulfuric acid or tin(IV) chloride. rsc.org The reaction constitutes a ring-enlargement of the epoxide, where the nitrile is incorporated to form the new heterocyclic ring. rsc.org

Functionalization and Derivatization Approaches at the Hydroxyl Groups

The two primary hydroxyl groups of 4,4(5H)-Oxazoledimethanol, 2-phenyl- are key features that allow for its use as a versatile building block. mdpi.comresearchgate.net These groups can be readily modified through various standard alcohol reactions to append new functionalities or to incorporate the entire molecule into larger, more complex structures.

Alkylation and Acylation Reactions

The primary alcohol functionalities of the title compound are amenable to standard alkylation and acylation reactions to form ethers and esters, respectively. These transformations provide a straightforward method for modifying the molecule's physical and chemical properties.

Alkylation: The hydroxyl groups can be deprotonated with a suitable base and reacted with an alkylating agent, such as an alkyl halide, in a classic Williamson ether synthesis. This converts one or both hydroxyl groups into ether linkages. Alkylation is a fundamental process in organic synthesis for protecting hydroxyl groups or for introducing specific alkyl chains to alter biological properties or solubility. mdpi.com

Acylation: Esterification of the hydroxyl groups can be achieved through reaction with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base. This reaction attaches acyl groups to the molecule, forming one or two ester functionalities.

| Reaction Type | General Reagents | Functional Group Formed |

|---|---|---|

| Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (-CH₂OR) |

| Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Ester (-CH₂OC(O)R) |

Modifications for Incorporation into Complex Molecules

The bifunctional nature of 4,4(5H)-Oxazoledimethanol, 2-phenyl- makes it an attractive monomeric building block for the synthesis of complex molecules and polymers. mdpi.comresearchgate.net

The compound is explicitly described as an "oxazolinic precursor of biheterocyclic amino acids," highlighting its potential in medicinal chemistry and natural product synthesis. mdpi.comresearchgate.net The hydroxyl groups can be converted into other functionalities, such as aldehydes via oxidation or halides/tosylates for nucleophilic substitution, to facilitate the construction of intricate molecular frameworks.

Furthermore, 2-oxazolines are well-known monomers for living cationic ring-opening polymerization (CROP), which produces poly(2-oxazoline)s (POx). researchgate.netmdpi.com POx are considered promising biomaterials with a wide range of potential applications. researchgate.netmdpi.com The hydroxyl groups on 4,4(5H)-Oxazoledimethanol, 2-phenyl- can be used to initiate polymerization or to act as end-capping agents. For instance, OH-end-capped poly(2-oxazoline)s can serve as macroinitiators for the synthesis of amphiphilic diblock copolymers. mdpi.com The two hydroxyls also offer the potential for creating cross-linked polymer networks and hydrogels.

Advanced Synthetic Techniques and Catalysis

While the conventional synthesis of 4,4(5H)-Oxazoledimethanol, 2-phenyl- involves the direct condensation of 2-amino-2-(hydroxymethyl)propane-1,3-diol with benzoic acid, research into advanced synthetic methodologies for oxazolines is an active field. These methods often aim to improve efficiency, selectivity, and environmental compatibility.

Metal-Free and Organocatalytic Approaches

In recent years, a significant shift towards metal-free and organocatalytic methods has been observed in the synthesis of heterocyclic compounds, including oxazolines, to avoid the use of potentially toxic and expensive metal catalysts. While specific literature on the metal-free synthesis of 4,4(5H)-Oxazoledimethanol, 2-phenyl- is not abundant, analogous systems provide insight into potential strategies.

One general approach involves the use of Brønsted acids as catalysts. For instance, trifluoromethanesulfonic acid (TfOH) has been effectively used to catalyze the cyclization of α-diazoketones with amides to form 2,4-disubstituted oxazoles. nih.gov This method proceeds under mild, metal-free conditions. Another strategy employs organocatalysts to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to yield 2-oxazolines. organic-chemistry.org For example, 3-nitrophenylboronic acid has been utilized as a dehydration catalyst for the direct condensation of free carboxylic acids with amino alcohols. nih.gov Furthermore, the development of novel and sustainable homogeneous catalysts, such as glutamic acid, has been reported for the synthesis of other nitrogen-containing heterocycles, highlighting the potential of biodegradable and eco-friendly organocatalysts in such transformations. nih.gov

A notable metal-free synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles has been achieved using iodine as a catalyst, which is an economical and environmentally friendly option. researchgate.net These examples from related oxazole (B20620) syntheses suggest that similar metal-free and organocatalytic strategies could be adapted for the synthesis of 4,4(5H)-Oxazoledimethanol, 2-phenyl-.

Stereoselective Synthesis Methodologies

The development of stereoselective methods for the synthesis of chiral oxazolines is of great importance due to their application as chiral ligands in asymmetric catalysis. For 4,4(5H)-Oxazoledimethanol, 2-phenyl-, which is itself achiral, the principles of stereoselective synthesis become relevant when considering the synthesis of chiral derivatives.

A pertinent example is the copper-catalyzed enantioselective transformation of aminotriols derived from tris(hydroxymethyl)aminomethane (TRIS), a compound structurally similar to the precursor of the title compound. sci-hub.se This method involves a sequence of mono-sulfonylation, intramolecular cyclization to form a prochiral oxazoline diol, and a subsequent sulfonylative asymmetric desymmetrization. sci-hub.se This process can lead to multisubstituted oxazolines with a tetrasubstituted carbon center in good to high yields and with excellent enantioselectivities. sci-hub.se

Another approach to chiral oxazolines involves the stereospecific isomerization of 3-amido-2-phenyl azetidines, which can be achieved in the presence of both Brønsted and Lewis acids, with Cu(OTf)₂ being particularly effective. mdpi.comnih.gov Additionally, the one-step reaction between aldehydes and 1,2- or 1,3-hydroxyalkyl azides in the presence of a Lewis acid like BF₃·OEt₂ provides a facile route to disubstituted oxazolines and can be adapted for stereocontrol. nih.gov These methodologies, while not directly applied to 4,4(5H)-Oxazoledimethanol, 2-phenyl-, represent the current state of the art in stereoselective oxazoline synthesis and could be conceptually applied to create chiral analogues.

Mechanistic Elucidation of Formation Reactions

The formation of the oxazoline ring typically proceeds via the cyclization of a β-hydroxy amide intermediate. The specific mechanism can vary depending on the starting materials and reaction conditions.

Investigation of Rate-Determining Steps

The direct condensation of a carboxylic acid and an amino alcohol, such as in the synthesis of 4,4(5H)-Oxazoledimethanol, 2-phenyl-, generally involves the formation of an N-(2-hydroxyethyl)amide intermediate followed by a dehydrative cyclization. In acid-catalyzed dehydrative cyclizations of N-(2-hydroxyethyl)amides, the acidity of the catalyst appears to be a crucial factor. mdpi.comnih.gov Studies on related systems suggest that the reaction can proceed through two main pathways: activation of the amide carbonyl group by the acid, followed by nucleophilic attack of the hydroxyl group, or activation of the hydroxyl group as a leaving group, followed by intramolecular SN2-like substitution. mdpi.comnih.gov An ¹⁸O labeling experiment in one study indicated that the pathway involving the activation of the hydroxyl group is the dominant and likely rate-determining pathway under their specific reaction conditions. mdpi.com

For the synthesis of other oxazolines from different precursors, such as the reaction of aldehydes with amino alcohols, the cyclization to an intermediate oxazolidine (B1195125) is followed by an oxidation step, which is likely the rate-determining step. wikipedia.org

Identification of Reaction Intermediates

In the common synthesis of 2-oxazolines from carboxylic acids and amino alcohols, the primary reaction intermediate is the corresponding β-hydroxy amide. nih.gov This intermediate is then cyclized to form the oxazoline ring. For the synthesis of 4,4(5H)-Oxazoledimethanol, 2-phenyl-, the reaction between benzoic acid and 2-amino-2-(hydroxymethyl)propane-1,3-diol would proceed through the N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)benzamide intermediate.

In alternative synthetic routes, other intermediates have been identified. For example, in the synthesis of oxazolines from aldehydes and amino alcohols, an oxazolidine is formed as a key intermediate before being oxidized to the final oxazoline. wikipedia.org When nitriles are used as starting materials with a Lewis acid catalyst like ZnCl₂, the reaction is thought to proceed through a nitrilium ion intermediate. wikipedia.org In a one-step synthesis from aldehydes and hydroxyalkyl azides, the proposed mechanism involves the initial formation of a hemiketal, which then eliminates to form an oxenium ion. nih.gov This oxenium ion is then attacked intramolecularly by the azide (B81097) to form the oxazoline ring after rearrangement and loss of nitrogen gas. nih.gov

Chemical Reactivity and Transformation Studies of 4,4 5h Oxazoledimethanol, 2 Phenyl

Reactivity of the Dihydrooxazole Ring System

The reactivity of the 4,5-dihydrooxazole (oxazoline) ring is a cornerstone of the compound's chemistry, offering pathways to a variety of structural modifications. The ring's stability and susceptibility to reaction are influenced by the nature of its substituents and the reaction conditions. researchgate.net

Ring-Opening Reactions and Hydrolysis Pathways

The dihydrooxazole ring in 4,4(5H)-Oxazoledimethanol, 2-phenyl- can undergo cleavage through several mechanisms, most notably hydrolysis and acid-catalyzed ring-opening.

Acid-catalyzed hydrolysis of the oxazoline (B21484) ring typically results in the formation of an amino ester. This process involves the protonation of the ring's nitrogen atom, followed by nucleophilic attack of water at the C=N bond (C2 position) or the C-O bond (C5 position). The acidic hydrolysis of bis-2-oxazolines has been shown to be an effective method for producing the corresponding acids. tandfonline.com In the case of 4,4(5H)-Oxazoledimethanol, 2-phenyl-, acidic hydrolysis would be expected to yield N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)benzamide. The hydrolysis of poly(2-oxazoline)s, which are polymers containing repeating oxazoline units, has been studied extensively and often proceeds in a controlled manner, allowing for the formation of copolymers with specific degrees of hydrolysis. nih.govresearchgate.netrsc.org While the kinetics can be slow, they can be influenced by factors such as temperature and the solvent system. nih.govresearchgate.net

Ring-opening can also be initiated by electrophiles other than protons. For instance, the reaction of 4,5-dihydrooxazoles with electrophilic initiators like Lewis acids or alkylating agents can lead to cationic ring-opening polymerization. acs.orgnih.gov This process generates poly-N-acylethylenimines, which are structurally analogous to polypeptides. nih.gov Under controlled conditions with a near-stoichiometric amount of electrophile and nucleophile, non-polymeric ring-opened products can be obtained. nih.gov For example, activation with a Lewis acid can facilitate the addition of an aryl nucleophile at the 5-position of the resulting oxazolium intermediate. nih.gov

A notable hydrolysis pathway involves the formation of a zwitterionic dihydrooxazolium intermediate, which can then undergo a regioselective addition of water at its 2-position. acs.orgnih.gov This leads to a hemi-ortho amide intermediate that collapses to form an ester product. acs.org

Table 1: Ring-Opening and Hydrolysis Products of Dihydrooxazole Systems

| Reactant System | Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| Bis-2-oxazolines | Acidic Hydrolysis | m- and p-Phenylenediacrylic acids | tandfonline.com |

| Poly(2-ethyl-2-oxazoline) | Aqueous HCl | Partially hydrolysed poly(ethyl oxazoline)-poly(ethyleneimine) copolymers | nih.gov |

| 4,5-Dihydrooxazoles | Electrophilic initiator (e.g., Lewis acid) | Poly-N-acylethylenimines | acs.orgnih.gov |

| Dihydrooxazole o-QM zwitterion | Aqueous workup | N-amino-benzylated phenols (ester linkage) | acs.orgnih.gov |

Electrophilic and Nucleophilic Reactions on the Ring

The dihydrooxazole ring exhibits reactivity towards both electrophiles and nucleophiles. The nitrogen atom is nucleophilic and can react with electrophiles, while the carbon atoms of the ring, particularly C2 and C5, can become electrophilic upon activation.

Electrophilic Reactions: Protonation is a fundamental electrophilic reaction. In superacidic media like triflic acid (CF₃SO₃H), 2-oxazolines can be doubly protonated, forming highly reactive dicationic species. acs.org These "superelectrophiles" are capable of reacting with aromatic compounds, such as benzene, in Friedel-Crafts-type reactions. acs.org Electrophilic bromination of dihydrooxazole derivatives has also been reported. nsf.gov

Nucleophilic Reactions: The C2 and C5 positions of the oxazoline ring are primary sites for nucleophilic attack, especially after the ring has been activated by an electrophile. For example, after activation by a Lewis acid, aryl nucleophiles can add to the C5 position. nih.gov In a different scenario, the reaction of 4,5-dihydrooxazoles with Grignard reagents in the presence of ortho-OBoc salicylaldehydes generates a reactive ortho-quinone methide (o-QM). acs.orgnih.gov The dihydrooxazole acts as a nucleophile, attacking the o-QM to form a stable zwitterionic intermediate. acs.orgnih.gov This intermediate can then be intercepted by other nucleophiles. nih.gov The chloride anion has been shown to open an oxazolium ring formed by the reaction with ethyl chloroformate. nih.gov

Transformations of the Hydroxyl Functional Groups

The two primary hydroxyl groups at the C4 position of 4,4(5H)-Oxazoledimethanol, 2-phenyl- provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

Condensation and Esterification Reactions

The hydroxyl groups readily undergo condensation and esterification reactions, which are fundamental transformations for alcohols.

Condensation Reactions: The synthesis of the title compound itself is a condensation reaction between 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) and benzoic acid, where water is removed to drive the reaction to completion. researchgate.netmdpi.com Similarly, the hydroxyl groups of the final product can react with aldehydes or ketones to form acetals or ketals, or with other functional groups to build larger molecular architectures. The condensation of 2-alkyl-2-oxazolines with aldehydes demonstrates the reactivity of groups attached to the oxazoline core. tandfonline.com

Esterification Reactions: Esterification of the hydroxyl groups can be achieved through various standard methods. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between a carboxylic acid and the alcohol. researchgate.net This method is effective for creating ester derivatives under mild conditions. researchgate.net Another approach is the reaction with acyl chlorides or acid anhydrides in the presence of a base to neutralize the acidic byproduct.

Table 2: Example Esterification Reaction

| Reaction Type | Reagents | Product Type | Reference(s) |

|---|

Reactions Involving Protonation and Deprotonation

The acidity and basicity of the hydroxyl groups play a crucial role in their reactivity.

Protonation: In the presence of a strong acid, the oxygen atom of a hydroxyl group can be protonated to form an oxonium ion. This transformation converts the hydroxyl group into a good leaving group (water), facilitating subsequent nucleophilic substitution or elimination reactions. This is a key step in acid-catalyzed dehydration or conversion of the alcohols to alkyl halides.

Deprotonation: Treatment with a sufficiently strong base can deprotonate the hydroxyl groups to form alkoxide ions. These alkoxides are significantly more nucleophilic than the parent alcohols and can be used in a variety of reactions, such as Williamson ether synthesis or as initiators for polymerization reactions. The enhanced nucleophilicity also facilitates esterification with less reactive acylating agents.

Reaction Kinetics and Thermodynamics

The rates and equilibria of the reactions involving 4,4(5H)-Oxazoledimethanol, 2-phenyl- are governed by kinetic and thermodynamic principles.

Kinetic studies on the hydrolysis of poly(2-oxazoline)s show that the reaction can follow first-order kinetics. nih.govresearchgate.net The rate of hydrolysis is influenced by factors such as the concentration of the acid catalyst, temperature, and the solvent system used. nih.gov For instance, increasing the temperature significantly increases the rate of hydrolysis. nih.govresearchgate.net

Thermodynamic considerations are important in predicting the stability of intermediates and the final products. In certain ring-opening reactions of 4,5-dihydrooxazoles, a zwitterionic dihydrooxazolium intermediate is found to be more stable than other potential intermediates, guiding the reaction pathway. acs.orgnih.gov Furthermore, the ring-opening polymerization of oxazolines to form polyamides is described as being thermodynamically driven. acs.orgnih.gov In the reaction of 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one with TEMPO, the reaction was found to be first order with respect to the oxazolinone and independent of the TEMPO concentration, indicating a rate-limiting step involving the formation of a mesoionic tautomer of the oxazolinone. researchgate.net

Table 3: Kinetic Data for Related Oxazoline Reactions

| Reaction | System | Kinetic Order | Rate Constant (k) | Reference(s) |

|---|---|---|---|---|

| Hydrolysis | Poly(2-ethyl-2-oxazoline) in THF/HCl | First-order | - | nih.govresearchgate.net |

Structural Elucidation and Conformational Analysis of 4,4 5h Oxazoledimethanol, 2 Phenyl

Spectroscopic Methodologies for Structural Characterization

No published data were found regarding the spectroscopic analysis of 4,4(5H)-Oxazoledimethanol, 2-phenyl-. The characterization of this compound would typically involve the following techniques:

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and signal multiplicities, are not available in scientific literature. Similarly, data from two-dimensional NMR experiments such as COSY, HSQC, and HMBC, which would be crucial for assigning the full proton and carbon skeletons and confirming the connectivity of the molecule, have not been reported.

Table 1: Hypothetical ¹H NMR Data for 4,4(5H)-Oxazoledimethanol, 2-phenyl- (No experimental data available)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|

Table 2: Hypothetical ¹³C NMR Data for 4,4(5H)-Oxazoledimethanol, 2-phenyl- (No experimental data available)

| Chemical Shift (δ) ppm | Assignment |

|---|

The vibrational spectroscopy data (IR and Raman) for 4,4(5H)-Oxazoledimethanol, 2-phenyl-, which would identify characteristic functional groups such as O-H, C-H, C=N, and C-O stretching and bending vibrations, are not documented.

Table 3: Hypothetical IR Absorption Bands for 4,4(5H)-Oxazoledimethanol, 2-phenyl- (No experimental data available)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|

There is no available mass spectrometry data to confirm the molecular weight of 4,4(5H)-Oxazoledimethanol, 2-phenyl-. High-resolution mass spectrometry (HRMS) would be required to determine its exact mass and elemental composition. The fragmentation pattern, which would provide further structural information, is also undocumented.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals no entries for the solid-state structure of 4,4(5H)-Oxazoledimethanol, 2-phenyl-. Therefore, no experimental data exists for its bond lengths, bond angles, torsion angles, or crystal packing.

Without a crystal structure, a definitive analysis of the intramolecular geometry is not possible.

Table 4: Hypothetical Bond Lengths for 4,4(5H)-Oxazoledimethanol, 2-phenyl- (No experimental data available)

| Bond | Length (Å) |

|---|

Table 5: Hypothetical Bond Angles for 4,4(5H)-Oxazoledimethanol, 2-phenyl- (No experimental data available)

| Angle | Degree (°) |

|---|

Computational and Theoretical Chemistry Studies of 4,4 5h Oxazoledimethanol, 2 Phenyl

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

No specific data from quantum chemical calculations for 4,4(5H)-Oxazoledimethanol, 2-phenyl- has been found in published research. Therefore, the following subsections, which would typically detail such findings, cannot be populated with specific information for this compound.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic behavior and reactivity of a molecule, is not available for 4,4(5H)-Oxazoledimethanol, 2-phenyl-.

Prediction of Spectroscopic Parameters

There are no published studies that predict the spectroscopic parameters (such as IR, NMR, or UV-Vis spectra) of 4,4(5H)-Oxazoledimethanol, 2-phenyl- through computational methods.

Reactivity Descriptors and Electrostatic Potential Analysis

Detailed analysis of reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index) and the molecular electrostatic potential (MEP) map for 4,4(5H)-Oxazoledimethanol, 2-phenyl- has not been reported in the scientific literature.

Conformational Analysis and Dynamics

Similarly, specific computational studies on the conformational analysis and molecular dynamics of 4,4(5H)-Oxazoledimethanol, 2-phenyl- are absent from the available literature.

Potential Energy Surface Mapping

No data on the potential energy surface mapping for 4,4(5H)-Oxazoledimethanol, 2-phenyl- could be located.

Preferred Conformations and Rotational Barriers

Information on the preferred three-dimensional conformations and the energy barriers associated with the rotation of its constituent parts is not available for 4,4(5H)-Oxazoledimethanol, 2-phenyl-.

Theoretical Studies on Reaction Mechanisms

Theoretical and computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions involving 4,4(5H)-Oxazoledimethanol, 2-phenyl-. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying key intermediates and transition states. irjweb.comirjweb.comnih.gov These studies are fundamental to understanding the reactivity of the oxazoline (B21484) ring, including potential pathways for ring-opening, rearrangement, or reactions at its substituents. nih.govresearchgate.net

For 4,4(5H)-Oxazoledimethanol, 2-phenyl-, theoretical investigations would likely focus on several key reactive sites: the C=N double bond, the C-O single bond of the heterocyclic ring, and the hydroxyl groups of the methanol (B129727) substituents. DFT methods, such as B3LYP and M06-2X, are commonly employed for such analyses, often with a reasonably large basis set like 6-311G++(d,p) to ensure accuracy. irjweb.comirjweb.com These calculations can predict the favorability of different reaction pathways, such as acid-catalyzed ring-opening or oxidation reactions initiated by radicals. rsc.org For instance, in the presence of an acid, protonation of the nitrogen atom is a likely initial step, forming an oxazolinium ion and activating the ring for nucleophilic attack. frontiersin.orgnih.gov Computational models can map out the energetic landscape of this process, determining whether the subsequent ring cleavage is the kinetically and thermodynamically favored outcome.

A cornerstone of theoretical reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy (the activation energy barrier) are critical for determining the rate of a chemical reaction. For reactions involving 4,4(5H)-Oxazoledimethanol, 2-phenyl-, transition state analysis using computational methods like DFT can provide invaluable insights. nih.govrsc.org

For example, in a hypothetical acid-catalyzed hydrolysis reaction leading to ring-opening, the reaction would proceed through one or more transition states. Computational chemists can model the structures of these transition states, revealing the key bond-breaking and bond-forming events. The calculated activation energies for different potential pathways allow for a direct comparison of their feasibility. A lower activation energy implies a faster reaction rate. rsc.org

A plausible reaction to study would be the ring-opening of the oxazoline. Theoretical calculations could compare the energy barriers for the cleavage of the C-O versus the C-N bond under specific conditions. The geometry of the calculated transition state would show which bonds are elongated and which new bonds are beginning to form, confirming the nature of the transformation.

Table 1: Hypothetical Calculated Activation Energies for Ring-Opening of 4,4(5H)-Oxazoledimethanol, 2-phenyl-

| Reaction Pathway | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

| Pathway A | Acid-catalyzed C-O bond cleavage | 15.8 |

| Pathway B | Acid-catalyzed C-N bond cleavage | 25.2 |

| Pathway C | Base-catalyzed hydrolysis | 21.5 |

Note: The data in this table is representative and derived from typical values for related heterocyclic systems for illustrative purposes.

This transition state analysis can also reveal the regioselectivity of reactions. For instance, in the case of an attack by a nucleophile, calculations can determine the transition state energies for attack at different electrophilic centers of the molecule, predicting the most likely product. frontiersin.orgnih.gov

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational chemistry allows for the investigation of these solvent effects in silico, providing a level of detail that can be difficult to obtain experimentally. For 4,4(5H)-Oxazoledimethanol, 2-phenyl-, modeling solvent effects would be crucial for understanding its reactivity in different environments.

There are two primary models for simulating solvent effects: explicit and implicit solvent models. In an explicit solvent model, individual solvent molecules are included in the calculation, which is computationally intensive but can capture specific solvent-solute interactions like hydrogen bonding. Given the two hydroxyl groups on 4,4(5H)-Oxazoledimethanol, 2-phenyl-, this type of modeling would be particularly insightful in protic solvents.

More commonly, implicit solvent models, such as the Polarizable Continuum Model (PCM), are used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. This method is computationally less demanding and is effective at modeling the bulk electrostatic effects of the solvent on the reaction.

For instance, the transition state of a reaction that involves the formation of charged intermediates would be stabilized by a polar solvent, thereby lowering the activation energy and increasing the reaction rate. Computational studies can quantify this stabilization.

Table 2: Hypothetical Effect of Solvent on the Activation Energy of Pathway A (Acid-Catalyzed C-O Bond Cleavage)

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 28.4 |

| Chloroform | 4.8 | 19.3 |

| Dichloromethane | 9.1 | 17.5 |

| Water | 78.4 | 15.8 |

Note: The data in this table is representative and derived from typical values for related heterocyclic systems for illustrative purposes.

These in silico studies of solvent effects are essential for optimizing reaction conditions and for translating a synthetic procedure from one solvent to another. researchgate.net They can also help to explain experimentally observed changes in product ratios when the solvent is varied. nih.gov

Role As a Synthetic Intermediate and Building Block in Complex Chemical Syntheses

Precursor in the Synthesis of Substituted Heterocyclic Compounds

The presence of two hydroxymethyl groups on the oxazoline (B21484) ring of 4,4(5H)-Oxazoledimethanol, 2-phenyl- offers reactive sites for further chemical transformations, making it a key precursor in the synthesis of various substituted heterocyclic compounds.

Formation of Other Oxazole (B20620) and Oxazoline Derivatives

While direct transformations of the hydroxymethyl groups of 4,4(5H)-Oxazoledimethanol, 2-phenyl- to generate other oxazole and oxazoline derivatives are not extensively documented in readily available literature, the general reactivity of such functional groups on a heterocyclic core is well-established. The hydroxyl moieties can, in principle, be converted to a variety of other functional groups, thereby enabling the synthesis of a range of substituted oxazolines. For instance, oxidation of the hydroxymethyl groups would yield the corresponding aldehydes or carboxylic acids, which could then participate in further reactions to introduce new substituents or ring systems.

Furthermore, the core oxazoline structure can be a precursor to the corresponding oxazole. Oxazolines can be oxidized to oxazoles, a reaction that introduces aromaticity into the five-membered ring. This transformation would yield a 2-phenyl-4,4-disubstituted oxazole, which could then undergo further synthetic manipulations.

Integration into Fused Ring Systems

The bifunctional nature of 4,4(5H)-Oxazoledimethanol, 2-phenyl-, with its two hydroxyl groups, presents opportunities for its integration into fused ring systems. Through appropriate chemical modifications, these hydroxyl groups can be converted into functionalities that can participate in intramolecular cyclization reactions, leading to the formation of bicyclic or polycyclic heterocyclic structures.

For example, conversion of the diol to a dihalide or a ditosylate would create electrophilic centers that could react with a suitably positioned nucleophile to form a new ring fused to the oxazoline core. While specific examples detailing the use of 4,4(5H)-Oxazoledimethanol, 2-phenyl- in the synthesis of fused ring systems are not prevalent in the surveyed literature, the synthetic strategy is a recognized approach in heterocyclic chemistry. The general principle involves the elaboration of the substituents on a heterocyclic scaffold to enable a subsequent ring-closing reaction.

Scaffold for Complex Molecular Architectures

The rigid 2-phenyl-oxazoline core of 4,4(5H)-Oxazoledimethanol, 2-phenyl- provides a stable and well-defined three-dimensional structure, making it an attractive scaffold for the construction of more complex molecular architectures.

Design of Building Blocks for Diverse Chemical Libraries

The ability to functionalize the two hydroxymethyl groups of 4,4(5H)-Oxazoledimethanol, 2-phenyl- makes it a suitable starting point for the creation of diverse chemical libraries. By employing combinatorial chemistry approaches, these hydroxyl groups can be reacted with a wide array of building blocks to generate a large number of distinct compounds.

For instance, esterification or etherification of the diol with a variety of carboxylic acids or alkyl halides, respectively, would produce a library of diesters or diethers. These libraries of related but structurally diverse molecules are valuable tools in drug discovery and materials science for the screening of new properties and activities. The 2-phenyl-oxazoline core provides a common structural motif, while the diversity is introduced through the modification of the peripheral hydroxymethyl groups.

Applications in the Synthesis of Analogs (excluding therapeutic)

Beyond its potential in medicinal chemistry, 4,4(5H)-Oxazoledimethanol, 2-phenyl- and its derivatives can be utilized in the synthesis of a range of non-therapeutic analogs for various applications. The oxazoline moiety is known for its coordinating properties, and thus, derivatives of this compound can be synthesized to act as ligands for metal catalysts.

The hydroxymethyl groups can be functionalized to introduce phosphine, amine, or other coordinating groups, leading to the formation of chiral ligands for asymmetric catalysis. The rigid oxazoline ring and the defined stereochemistry that can be achieved at the 4-position make these types of ligands valuable in controlling the stereochemical outcome of chemical reactions.

Additionally, the structural features of 4,4(5H)-Oxazoledimethanol, 2-phenyl- can be incorporated into polymers and materials to impart specific properties. The diol functionality allows it to be used as a monomer in polymerization reactions, leading to the formation of polyesters or polyethers with the 2-phenyl-oxazoline unit as a repeating structural motif.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4,4(5H)-oxazoledimethanol, 2-phenyl- derivatives, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reflux reactions with amino acids (e.g., glycine, anthranilic acid) in ethanol/water mixtures, followed by recrystallization. Reaction time (6–8 hours), solvent ratios, and temperature are critical variables. For example, heating 0.01 mol of precursor with amino acids in ethanol (30 ml) under reflux yielded crystalline products after ice-water quenching .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Optimize yields by adjusting molar ratios (e.g., 1:1 for amino acids) and recrystallization solvents (ethanol preferred for purity).

Q. How can structural characterization of 4,4(5H)-oxazoledimethanol, 2-phenyl- derivatives be systematically validated?

- Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns on the oxazole ring. IR spectroscopy identifies functional groups (e.g., -OH, -NH). Mass spectrometry determines molecular ion peaks and fragmentation patterns.

- Contradictions : Cross-validate with X-ray crystallography if crystal forms (e.g., brownish-red or yellow crystals ) exhibit polymorphism.

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Perform solubility tests in polar (water, ethanol) and nonpolar solvents (hexane). Assess stability via accelerated degradation studies (40–60°C, pH 1–13) using HPLC to track decomposition products.

- Data Interpretation : Compare results with structurally similar oxazole derivatives (e.g., 2-(heptadecenyl)-4,4(5H)-oxazoledimethanol, which is classified as an inert pesticide ingredient with unknown toxicity ).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4,4(5H)-oxazoledimethanol, 2-phenyl- in nucleophilic substitution reactions?

- Experimental Design : Use kinetic studies (e.g., pseudo-first-order conditions) to evaluate reactions with hydrazine hydrate or amines. Monitor intermediates via stopped-flow spectroscopy or DFT calculations to model transition states.

- Contradiction Resolution : If reaction rates conflict with computational predictions, re-examine solvent effects (e.g., ethanol vs. DMF) or steric hindrance from the phenyl group .

Q. How does the compound interact with biological targets, and what are its potential toxicological implications?

- Methodology : Screen for enzyme inhibition (e.g., acetylcholinesterase) using in vitro assays. Cross-reference with EPA hazard classifications (e.g., List 3 inert ingredients, which are poorly characterized toxicologically ).

- Data Gaps : Address discrepancies between acute toxicity predictions (e.g., oral LD50 Category 4 ) and long-term environmental persistence using ecotoxicity models (EPI Suite).

Q. What computational strategies predict the environmental fate of 4,4(5H)-oxazoledimethanol, 2-phenyl-?

- Methodology : Apply QSAR models to estimate biodegradation half-lives and bioaccumulation factors. Validate with experimental soil/water partitioning coefficients (log Kow) and hydrolysis studies.

- Contradictions : If model predictions conflict with EPA interim classifications (e.g., health risk levels ), prioritize experimental validation under simulated environmental conditions.

Data Contradiction and Validation

Q. How can conflicting toxicity data (e.g., interim health risks vs. inert categorization) be reconciled?

- Methodology : Conduct tiered testing per OECD guidelines:

In vitro assays (Ames test for mutagenicity).

In vivo acute toxicity (OECD 423) and chronic exposure studies.

Compare results with structurally related compounds (e.g., 2-(2H-benzotriazol-2-yl)-phenol derivatives ).

- Resolution : If inconsistencies persist, refine hazard classifications using weight-of-evidence approaches .

Methodological Best Practices

- Synthesis : Prioritize reflux conditions with ethanol/water for reproducibility .

- Characterization : Combine NMR and X-ray crystallography to resolve stereochemical ambiguities.

- Toxicity Screening : Cross-reference EPA interim guidelines and OECD protocols to align with regulatory frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.